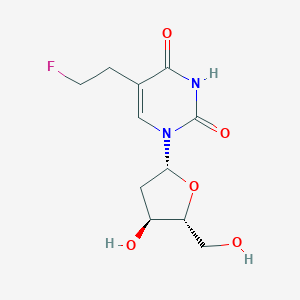

5-(2-フルオロエチル)-2'-デオキシウリジン

概要

説明

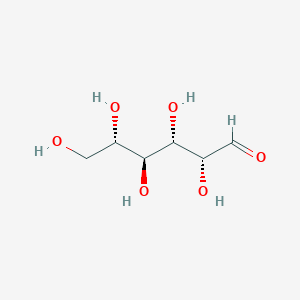

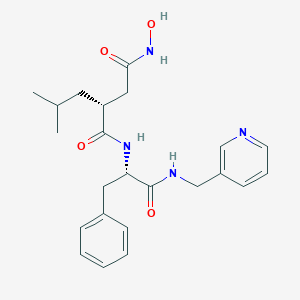

5-(2-Fluoroethyl)-2’-deoxyuridine is a synthetic nucleoside analog that incorporates a fluorine atom into its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

科学的研究の応用

5-(2-Fluoroethyl)-2’-deoxyuridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Investigated for its potential as an antiviral and anticancer agent. It can be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

作用機序

- These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

- This disruption leads to DNA strand breaks , inhibiting bacterial cell division and ultimately causing cell death .

- By disrupting these processes, Fleroxacin prevents bacteria from maintaining their genetic material and carrying out essential functions .

- Notably, concentrations in bile, nasal secretions, seminal fluid, lung, bronchial mucosa, and ovaries can be 2-3 times higher than in plasma .

- Approximately 38% of an orally administered dose is excreted in urine within 48 hours .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethyl)-2’-deoxyuridine typically involves the fluorination of a precursor molecule. One common method is the nucleophilic substitution reaction where a suitable leaving group on the precursor is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Fluoroethyl)-2’-deoxyuridine may involve a multi-step synthesis starting from commercially available starting materials. The process includes the protection of functional groups, selective fluorination, and subsequent deprotection to yield the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(2-Fluoroethyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various uracil derivatives, dihydro analogs, and substituted nucleosides, depending on the specific reaction conditions and reagents used.

類似化合物との比較

Similar Compounds

5-Fluorouracil: Another fluorinated nucleoside analog used in cancer therapy.

2’-Fluoro-2’-deoxyuridine: Similar structure but with the fluorine atom at a different position.

5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of fluorine.

Uniqueness

5-(2-Fluoroethyl)-2’-deoxyuridine is unique due to the specific positioning of the fluorine atom, which enhances its stability and bioavailability compared to other nucleoside analogs. This positioning also allows for selective targeting of viral and cancerous cells, making it a promising candidate for therapeutic applications.

特性

IUPAC Name |

5-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQCEKLDQAQFI-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910598 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108008-61-3 | |

| Record name | 5-(2-Fluoroethyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of fluorine atoms in FEDU and its analogs impact their antiviral activity against herpesviruses?

A1: Research indicates that the addition of fluorine atoms, particularly at the 2' position of the arabinose sugar and the 2-position of the ethyl side chain, significantly enhances antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2, and Varicella Zoster Virus (VZV) []. For instance, FEFAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-fluoroethyl)-1H,3H- pyrimidine-2,4-dione), containing fluorine at both positions, demonstrated the most potent antiviral activity against all three viruses compared to FEDU or CEFAU (5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-1H,3H-pyr imidine- 2,4-dione) []. While the exact mechanism is not fully elucidated in the provided research, this enhanced activity is likely linked to alterations in nucleoside conformation, affecting its binding affinity to viral enzymes or incorporation into viral DNA.

Q2: What challenges were encountered during the synthesis of FEDU and its analogs, and how were they addressed?

A2: One challenge was achieving a desirable ratio of β to α anomers during the glycosylation step in the synthesis of FEDU analogs []. Researchers observed varying β/α ratios depending on the reaction conditions and protecting groups used. For example, using 3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-erythro-pentofuranosyl chloride as the sugar moiety with N,O-bis(trimethylsilyl)trifluoroacetimide as a silylating reagent yielded a slightly improved β/α ratio (>2:1) for the synthesis of compound 14, a 4-O-methyl protected FEDU analog []. Additionally, nucleophilic fluorination of a key tosylate precursor yielded not only the desired fluorinated product but also a significant amount of an unexpected chloro-substituted product []. This highlights the need for careful optimization of reaction conditions to achieve high yields and purity of the target fluorinated nucleoside analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)